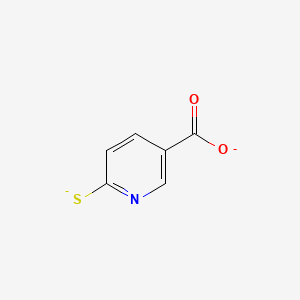![molecular formula C11H6F5N3OS B15284519 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is a synthetic organic compound characterized by the presence of a triazine ring substituted with a methyl group and a pentafluorobenzyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of new compounds with different substituents on the triazine ring.
科学的研究の応用
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: Used as a reagent for derivatization in analytical chemistry.
2,3,4,5,6-Pentafluorobenzyl alcohol: Utilized in the synthesis of other fluorinated compounds.
®-(+)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol: A chiral compound used in asymmetric synthesis.
Uniqueness
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring and a pentafluorobenzyl sulfanyl group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
特性
分子式 |
C11H6F5N3OS |
|---|---|
分子量 |
323.24 g/mol |
IUPAC名 |
6-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H6F5N3OS/c1-3-10(20)17-11(19-18-3)21-2-4-5(12)7(14)9(16)8(15)6(4)13/h2H2,1H3,(H,17,19,20) |
InChIキー |
PAVBVWSVWKMMGY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(NC1=O)SCC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
![N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15284483.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284485.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284496.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284503.png)
![Ethyl 5-(4-methoxy-3-methylbenzylidene)-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284507.png)
![N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide](/img/structure/B15284516.png)
![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one](/img/structure/B15284518.png)

![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
